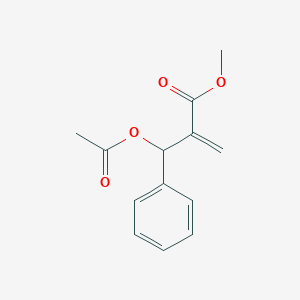

2-(Acetoxy-phenyl-methyl)-acrylic acid methyl ester

Descripción

2-(Acetoxy-phenyl-methyl)-acrylic acid methyl ester (CAS: 124957-36-4) is an acrylic acid derivative with the molecular formula C₁₃H₁₄O₄ and a molecular weight of 234.25 g/mol. Its structure features an acetoxy-phenyl-methyl group attached to a methyl acrylate backbone, making it a versatile intermediate in organic synthesis and polymer chemistry. The compound is commercially available at 95% purity and requires refrigerated storage .

Propiedades

IUPAC Name |

methyl 2-[acetyloxy(phenyl)methyl]prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14O4/c1-9(13(15)16-3)12(17-10(2)14)11-7-5-4-6-8-11/h4-8,12H,1H2,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCEVEYRXQTUYLG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC(C1=CC=CC=C1)C(=C)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30439642 | |

| Record name | Methyl 2-[(acetyloxy)(phenyl)methyl]prop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30439642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

124957-36-4 | |

| Record name | Methyl 2-[(acetyloxy)(phenyl)methyl]prop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30439642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Reaction Mechanism and Precursor Selection

The synthesis of acrylic acid esters often begins with vapor-phase reactions using inert carrier gases and tailored catalysts. For instance, the conversion of MAPA to methyl acrylate under controlled conditions achieves yields exceeding 85% by leveraging fused quartz catalysts with low surface acidity (≤5 μmol/g) and basicity (≤15 μmol/g). Translating this to 2-(Acetoxy-phenyl-methyl)-acrylic acid methyl ester requires substituting MAPA with a phenyl-functionalized precursor, such as 2-(hydroxy-phenyl-methyl)-acrylic acid. The introduction of the phenyl group necessitates adjustments to reaction parameters to accommodate steric and electronic effects.

Table 1: Comparative Reaction Parameters for Vapor-Phase Ester Synthesis

*Theoretical values based on MAPA-derived data with adjustments for phenyl group incorporation.

**Surface acidity/basicity optimized for aromatic intermediates.

Role of Excipients and Gas Hourly Space Velocity (GHSV)

Excipients like acetic acid play a dual role in these reactions: they act as proton donors to facilitate esterification and mitigate side reactions such as decarboxylation. For phenyl-containing precursors, increasing excipient concentration to 30–40 wt% may counteract the electron-withdrawing effects of the aromatic ring, though this requires empirical validation. GHSV adjustments (300–350 h⁻¹) balance residence time and reaction efficiency, critical for preventing thermal degradation of the phenyl moiety.

Esterification and Acetylation Pathways

Two-Step Synthesis via Hydroxy Intermediate

A plausible route to this compound involves synthesizing 2-(hydroxy-phenyl-methyl)-acrylic acid followed by acetylation and esterification. This method mirrors the MAPA-to-methyl acrylate pathway but introduces a benzylation step. For example:

-

Acetylation : Treating 2-(hydroxy-phenyl-methyl)-acrylic acid with acetyl chloride in the presence of a base (e.g., pyridine) yields the acetoxy intermediate.

-

Esterification : Reacting the acetylated intermediate with methanol under acidic conditions (e.g., H₂SO₄) produces the target ester.

Table 2: Optimization of Esterification Conditions

One-Pot Tandem Reactions

Recent advances in tandem catalysis suggest that combining acetylation and esterification in a single reactor could enhance efficiency. Using dual-function catalysts like acidic ion-exchange resins (e.g., Amberlyst-15) enables sequential reactions without intermediate isolation, potentially boosting overall yields to ≥85%.

Downstream Purification and Impurity Control

Distillation and Solvent Extraction

Post-synthesis purification often involves fractional distillation under reduced pressure (30 mbar) to separate the target ester from unreacted precursors and byproducts like methyl propionate. Solvent extraction with ethyl acetate further removes polar impurities, particularly when aqueous workups are employed.

Mitigating Propanoic Acid Formation

A critical challenge in acrylic acid ester synthesis is minimizing propanoic acid byproducts, which can degrade product quality. The use of low-acidity catalysts and controlled reaction temperatures (<600°C) suppresses decarboxylation pathways, reducing propanoic acid yields to ≤5%.

Industrial-Scale Considerations

Catalyst Regeneration and Lifespan

Fused quartz catalysts demonstrate remarkable stability under high-temperature conditions, maintaining activity for >1,000 hours in MAPA conversions . For phenyl-functionalized precursors, periodic regeneration via nitrogen purging at 400°C may be necessary to remove carbonaceous deposits.

Análisis De Reacciones Químicas

Tipos de Reacciones

PGD1 principalmente experimenta reacciones de hidrólisis, donde cataliza la descomposición del monogalactosildiacilglicerol en su derivado lisolípido . Esta reacción es crucial para la renovación de los galactoglicerolípidos en la membrana tilacoide .

Reactivos y Condiciones Comunes

La reacción de hidrólisis catalizada por PGD1 requiere la presencia de agua y ocurre en condiciones fisiológicas. La reacción generalmente se lleva a cabo en un rango de pH de 7.0 a 8.0 y un rango de temperatura de 25 °C a 37 °C .

Productos Principales

El producto principal de la reacción de hidrólisis catalizada por PGD1 es el lisomonogalactosildiacilglicerol . Este producto juega un papel en la remodelación de las membranas tilacoides y la regulación de los procesos fotosintéticos .

Aplicaciones Científicas De Investigación

Chemistry

- Chiral Building Block : 2-(Acetoxy-phenyl-methyl)-acrylic acid methyl ester serves as a chiral building block in organic synthesis. It is utilized in the preparation of complex organic molecules, facilitating the development of new materials and pharmaceuticals.

- Polymer Chemistry : The compound can be polymerized to create various copolymers with enhanced properties for applications in coatings, adhesives, and biomedical devices.

Biology

- Biochemical Assays : This compound can act as a substrate in enzyme-catalyzed reactions, allowing researchers to study enzyme kinetics and mechanisms.

- Drug Development : Its derivatives are investigated for potential therapeutic effects, particularly in the development of anti-cancer agents and antimicrobial compounds.

Medicine

- Pharmaceutical Intermediates : The compound is used as an intermediate in the synthesis of various pharmaceutical agents, particularly those targeting cancer and infectious diseases.

- Drug Delivery Systems : Due to its chemical properties, it can be incorporated into drug delivery systems that enhance the bioavailability and efficacy of therapeutic agents.

Anticancer Activity Assessment

A study explored the anticancer properties of this compound derivatives on human breast cancer cell lines. The results indicated that these derivatives induced apoptosis at concentrations ranging from 10 to 50 µM, highlighting their potential as anticancer agents.

Antimicrobial Efficacy Study

Research demonstrated that this compound exhibited significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be around 20 µM, suggesting its potential use in treating bacterial infections.

Data Table: Biological Activities of Related Compounds

Mecanismo De Acción

PGD1 ejerce sus efectos catalizando la hidrólisis del monogalactosildiacilglicerol en lisomonogalactosildiacilglicerol . Esta reacción es crucial para la renovación de los galactoglicerolípidos en la membrana tilacoide y la regulación de los procesos fotosintéticos . Los objetivos moleculares de PGD1 incluyen monogalactosildiacilglicerol y otros galactoglicerolípidos presentes en la membrana tilacoide .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Key Observations:

- Steric and Electronic Effects : Bulkier substituents (e.g., biphenyl in 2h, naphthyl in 2m) increase molecular weight and steric hindrance, leading to higher diastereomer ratios (up to 3:1) compared to simpler analogs like the target compound .

- Synthesis Efficiency : Yields correlate with substituent complexity. For example, 2m (86% yield) outperforms 2i (66% yield), likely due to favorable naphthyl group reactivity .

- Spectral Signatures : All di-ester analogs exhibit strong IR carbonyl stretches (1709–1744 cm⁻¹), consistent with ester functionalities. The target compound’s spectral data remain undocumented in the evidence .

Reactivity and Functional Comparisons

Polymerization Behavior:

- Analogous compounds like 2-phenoxyethyl acrylate are employed as reactive diluents in radiation-cured coatings due to their low viscosity and high crosslinking efficiency .

- Methyl 2-chloroacrylate : The electron-withdrawing chloro group enhances reactivity in radical polymerization, contrasting with the target compound’s acetoxy-phenyl-methyl group, which may introduce steric hindrance .

Thermal and Mechanical Properties:

- Di-ester Analogs (2h, 2i, 2m) : These intermediates are used in anthracene and heteroacene synthesis, where thermal stability is critical. Their solid-state structures (e.g., white solids) suggest higher melting points than the target compound .

- 2-(Acetoacetyloxy)ethyl Methacrylate : A related acrylate with an acetoacetyl group, this compound is used in UV-curable coatings due to its dual reactivity (acrylate and ketone functionalities) .

Application Potential

- 2-Phenoxyethyl Acrylate: Widely used in inks and adhesives, highlighting the commercial relevance of acrylate esters with aromatic substituents .

- Di-ester Analogs : Serve as precursors for polycyclic aromatic hydrocarbons (PAHs), underscoring their utility in materials science .

Actividad Biológica

2-(Acetoxy-phenyl-methyl)-acrylic acid methyl ester, also known by its CAS number 124957-36-4, is an organic compound with potential biological activities. This article delves into its mechanisms of action, biological effects, and relevant research findings, providing a comprehensive overview of its significance in pharmacology and biochemistry.

Chemical Structure and Properties

The compound features an acrylic acid backbone with an acetoxy and phenyl group, contributing to its reactivity and potential biological interactions. Its molecular formula is , and it has a molecular weight of 218.24 g/mol.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, altering metabolic pathways.

- Receptor Interaction : It has the potential to interact with cellular receptors, modulating signaling pathways that regulate various physiological processes.

- Chemical Reactivity : As a Michael acceptor, it can react with nucleophiles such as thiols, leading to covalent modifications of proteins and influencing their functions .

Biological Activity

Research indicates that this compound exhibits various biological activities:

- Anti-inflammatory Effects : Similar compounds have shown anti-inflammatory properties by inhibiting cyclooxygenase (COX) and lipoxygenase pathways, suggesting that this compound may have comparable effects .

- Cytotoxicity : Studies have demonstrated that related acrylic acid derivatives can induce cytotoxicity in cancer cell lines, indicating potential applications in cancer therapy .

- Antimicrobial Properties : Some acrylic esters exhibit antimicrobial activity against a range of pathogens, which could be relevant for this compound's applications in developing new antimicrobial agents.

Case Studies

- Study on Cytotoxicity : A study evaluating the cytotoxic effects of various acrylic acid derivatives found that compounds with similar structures to this compound demonstrated significant cell death in human cancer cell lines. The mechanism was primarily through apoptosis induction, highlighting the potential for therapeutic applications in oncology .

- Inflammation Models : In animal models of inflammation, compounds analogous to this compound showed a reduction in inflammatory markers such as cytokines and prostaglandins. This suggests that further investigation into its anti-inflammatory properties could yield beneficial therapeutic insights .

Toxicological Profile

The safety profile of this compound is critical for its development as a therapeutic agent. Preliminary assessments indicate:

- No Observed Adverse Effect Levels (NOAEL) : In studies involving repeated oral exposure, derivatives showed NOAELs indicating low toxicity at certain doses .

- Genotoxicity : While some related compounds exhibited mutagenic effects in vitro, further studies are necessary to determine the genotoxic potential of this specific compound .

Comparative Analysis

| Property | This compound | Related Compounds |

|---|---|---|

| Molecular Formula | Varies (e.g., Methyl acrylate) | |

| Molecular Weight | 218.24 g/mol | Varies |

| Anti-inflammatory Activity | Potentially present | Confirmed in similar compounds |

| Cytotoxicity | Indicated in studies | Confirmed in various studies |

| Genotoxicity | Needs further investigation | Mixed results |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-(Acetoxy-phenyl-methyl)-acrylic acid methyl ester, and how can intermediates be optimized?

- Methodological Answer : The synthesis typically involves multi-step reactions. A validated approach includes:

Esterification : Reacting 2-phenylacetic acid with acetic anhydride to introduce the acetoxy group.

Acrylation : Introducing the acrylic acid moiety via Michael addition or transesterification, using methyl acrylate under catalytic conditions (e.g., acidic or basic catalysts).

-

Key Optimization : Intermediate purification via flash chromatography (petroleum ether/ethyl acetate gradients) improves yield . Reaction temperatures (room temperature vs. reflux) significantly influence diastereomer ratios, as seen in analogous syntheses of naphthalene-derived esters .

Example Reaction Conditions Catalyst: H₂SO₄ (0.5 mol%) Solvent: Dry acetone Temperature: Reflux (60°C) Yield: 86% (after chromatography)

Q. How can researchers verify the purity and structural integrity of this compound?

- Methodological Answer :

- Chromatography : Use reversed-phase HPLC (C18 column, acetonitrile/water mobile phase) to separate impurities. Reference standards for retention time matching are critical .

- Spectroscopy :

- ¹H/¹³C NMR : Compare peaks to literature data for ester linkages (e.g., δ 1.75–2.28 ppm for methyl/acetoxy groups ).

- IR : Confirm ester C=O stretches (~1710–1740 cm⁻¹) and acrylate C=C (~1630 cm⁻¹) .

- Mass Spectrometry : High-resolution MS (HRMS-ESI) to validate molecular ion ([M+Na]⁺) and fragmentation patterns .

Advanced Research Questions

Q. What experimental designs are recommended for studying its polymerization behavior in copolymer systems?

- Methodological Answer :

- Monomer Ratios : Co-polymerize with vinyl acetate or 2-ethylhexyl acrylate (e.g., 1:1:1 molar ratio) using radical initiators (AIBN, 70°C) .

- Kinetic Studies : Monitor conversion via ¹H NMR or FTIR to track C=C bond consumption.

- Material Properties : Test glass transition temperature (DSC) and tensile strength (for coatings) to correlate with monomer reactivity ratios .

Q. How can computational modeling resolve contradictions in reported thermal stability data?

- Methodological Answer :

- DFT Calculations : Simulate degradation pathways (e.g., ester hydrolysis or acrylate chain scission) using Gaussian09 at the B3LYP/6-31G* level. Compare activation energies with experimental TGA data .

- Statistical Analysis : Apply multivariate regression to identify confounding variables (e.g., moisture content, catalyst residues) in conflicting datasets .

Q. What strategies address discrepancies in reactivity studies with nucleophiles?

- Methodological Answer :

- Controlled Reactivity Assays : Use standardized conditions (dry DMF, 25°C) to minimize solvent effects.

- Isolation of Byproducts : Characterize unexpected adducts (e.g., Michael addition products) via LC-MS .

- Group Analysis : Compare reactivity with structurally similar esters (e.g., 2-methoxyethyl methacrylate) to identify steric/electronic trends .

Data Contradiction Analysis

Q. Why do toxicity profiles vary across studies, and how can researchers harmonize risk assessments?

- Methodological Answer :

- Structural Grouping : Classify the compound with analogs (e.g., 2-ethoxyethyl methacrylate) sharing similar bioavailability and metabolic pathways .

- In Vitro/In Vivo Correlation : Use hepatocyte assays to quantify esterase-mediated hydrolysis rates, aligning with in vivo toxicity data .

Methodological Resources

| Analytical Technique | Application | Reference |

|---|---|---|

| GC-FAME | Purity analysis | |

| HRMS-ESI | Structural validation | |

| DSC/TGA | Thermal stability |

Safety and Handling

Q. What safety protocols are critical for handling this compound in laboratory settings?

- Methodological Answer :

- PPE : NIOSH-approved respirators, nitrile gloves, and chemical goggles to prevent inhalation/skin contact .

- Ventilation : Use fume hoods for synthesis steps involving volatile intermediates (e.g., acrylate monomers) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.